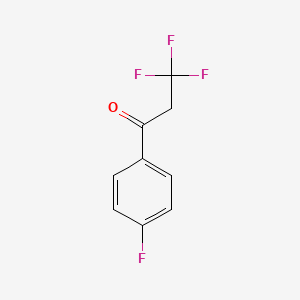

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one

説明

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H6F4O . It is used in various fields of research and development .

Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one consists of a trifluoromethyl group (CF3), a fluorophenyl group (C6H4F), and a carbonyl group (C=O), all attached to a three-carbon backbone . The presence of fluorine atoms contributes to the compound’s unique properties.科学的研究の応用

Stereocontrolled Synthesis

- Stereocontrolled Access: A study by Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, in high enantiomeric purity through lipase-mediated kinetic resolution. This method facilitated the conversion into 1,1,1-trifluoro-2,3-epoxypropane and was applied in subsequent reactions as a latent form of the epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).

Chroman Synthesis

- Cyclisation to Chroman: Houghton, Voyle, and Price (1980) explored the cyclisation of 3-(o-Fluorophenyl)propan-1-ol, a structurally similar compound to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, to chroman. This was achieved either through chromium tricarbonyl complexes or by using the rhodium(III) cation, demonstrating a method for producing chromans from related structures (Houghton, Voyle, & Price, 1980).

Antimicrobial Activity

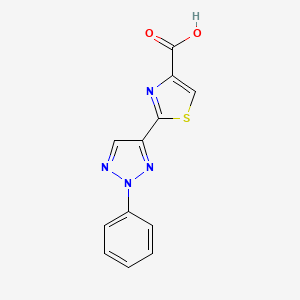

- Antimicrobial Compounds Synthesis: Nagamani et al. (2018) synthesized various novel compounds, including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, from a base structure resembling 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. These compounds were evaluated for their antimicrobial activity, highlighting potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Spectroscopic Analysis

- Vibrational Spectroscopy and Molecular Analysis: Sert et al. (2014) conducted a study on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, which shares structural elements with 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. They performed experimental and theoretical vibrational spectral analysis, contributing to understanding the molecular structure and properties of similar fluorinated compounds (Sert et al., 2014).

Crystal Structures and Surface Studies

- Chalcone Derivatives Study: Salian et al. (2018) synthesized and characterized chalcone derivatives, including (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one. They conducted crystal structure analysis and Hirshfeld surface studies, providing insights into the structural and intermolecular interactions of compounds related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (Salian et al., 2018).

Biotransformation Studies

- Biotransformation of Related Compounds: Schuster et al. (2010) investigated the biotransformation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) in rabbits, a compound structurally similar to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. This study provided insights into the metabolic pathways and potential environmental impacts of such fluorinated compounds (Schuster, Bertermann, Rusch, & Dekant, 2010).

Molecular and Computational Analysis

- Molecular Structure and Computational Analysis: Najiya et al. (2014) focused on a compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. They conducted molecular structure, FT-IR, and computational analysis, offering valuable information on the physical and chemical properties of such fluorinated compounds (Najiya et al., 2014).

作用機序

Target of Action

The primary targets of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

The pharmacokinetic properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value of 1.75 (iLOGP), indicating moderate lipophilicity, which can affect its distribution in the body . Its water solubility is 0.221 mg/ml .

Result of Action

The molecular and cellular effects of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one’s action are currently under investigation. As this compound is relatively new, more research is needed to fully understand its effects .

特性

IUPAC Name |

3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDLSJLKYUHRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)

![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)

![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)